molecular formula C8H7N3O3 B12836869 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Katalognummer: B12836869
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: MORAKZGGIMTSFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the imidazo[1,2-a]pyrazine family, known for their diverse applications in organic synthesis and pharmaceutical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methoxyacetic acid in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. This often involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Eigenschaften

Molekularformel

C8H7N3O3

Molekulargewicht

193.16 g/mol

IUPAC-Name

8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-7-6-10-5(8(12)13)4-11(6)3-2-9-7/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

MORAKZGGIMTSFO-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CN2C1=NC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.